
(E)-(Diphenylmethyl)(3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group, an ethoxy group, and a prop-1-enylphenoxy group, all connected to an ammonium chloride moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes the following steps:
Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Formation of the Ammonium Chloride Moiety: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
作用機序
The mechanism of action of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A related compound with similar structural features.
(-)-Carvone: A natural compound with distinct biological activities.
Uniqueness
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
63476-94-8 |
|---|---|
分子式 |
C27H32ClNO3 |
分子量 |
454.0 g/mol |
IUPAC名 |
1-[2-ethoxy-5-[(E)-prop-1-enyl]phenoxy]-5-phenyl-5-pyridin-1-ium-1-ylpentan-2-ol;chloride |
InChI |
InChI=1S/C27H32NO3.ClH/c1-3-11-22-14-17-26(30-4-2)27(20-22)31-21-24(29)15-16-25(23-12-7-5-8-13-23)28-18-9-6-10-19-28;/h3,5-14,17-20,24-25,29H,4,15-16,21H2,1-2H3;1H/q+1;/p-1/b11-3+; |
InChIキー |
VYVMLUSMXVSMMA-KODGKZAJSA-M |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/C)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
正規SMILES |
CCOC1=C(C=C(C=C1)C=CC)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


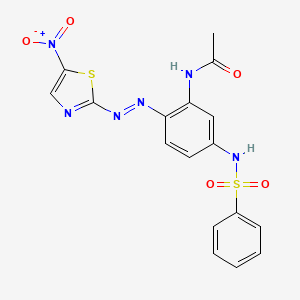
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

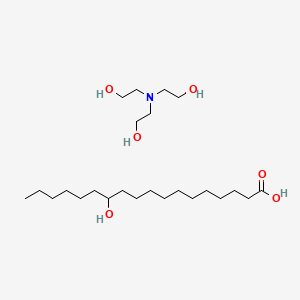
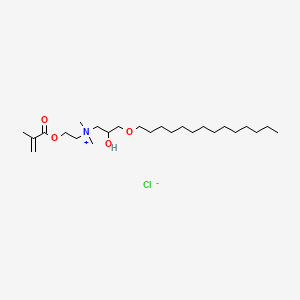
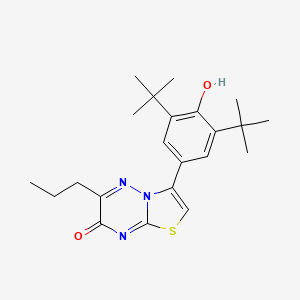
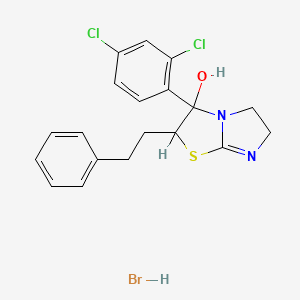
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)


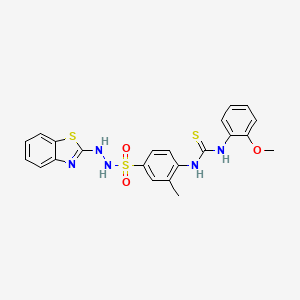


![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
